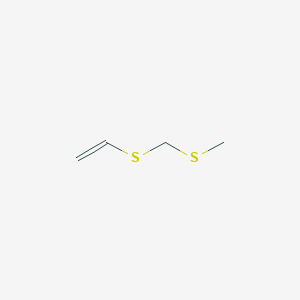
Methylthio(vinylthio)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthio(vinylthio)methane, also known as this compound, is a useful research compound. Its molecular formula is C4H8S2 and its molecular weight is 120.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flavor and Aroma Enhancement
Food Industry Applications:
Methylthio(vinylthio)methane is recognized for its role in enhancing flavors and aromas in food products. It is particularly significant in the truffle industry, where it contributes to the distinctive aroma profiles of different truffle varieties. Research has shown that bis(methylthio)methane, a related compound, is a key aroma compound in truffles, which can enhance the sensory quality of truffle-based products .
Case Study: Truffle Aroma Profiling
- Study : "Characterization of the Key Aroma Compounds in Three Truffle Varieties from China"
- Findings : The study utilized flavoromics to identify methylthio compounds as significant contributors to the aroma profiles of Chinese truffles .
Agricultural Benefits
Plant Growth Promotion:
this compound has been studied for its potential to influence plant growth positively. A notable case involves the fungus Mortierella hyalina, which produces tris(methylthio)methane (TMTM). This compound has been shown to modulate sulfur metabolism in plants under stress conditions, promoting growth and resilience .
Case Study: Impact on Arabidopsis Seedlings
- Study : "Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis"
- Findings : TMTM application led to down-regulation of sulfur deficiency-responsive genes and supported plant growth under sulfur-deficient conditions while preventing excessive accumulation of glutathione .
Environmental Applications
Methane Emission Mitigation:
The compound's role in methane-related research is gaining traction. This compound can be part of studies aimed at understanding methane emissions from various sources, including agricultural practices and oil and gas activities. The International Methane Emissions Observatory (IMEO) emphasizes the need for comprehensive studies to quantify methane emissions and develop mitigation strategies .
Case Study: Methane Research Collaboration
- Initiative : BC Oil and Gas Methane Emissions Research Collaborative
- Objective : To establish a two-year research plan focused on methane emissions from oil and gas activities, integrating findings that may include the role of sulfur compounds like methylthio derivatives in emission reduction strategies .
Chemical Synthesis and Industrial Uses
Chemical Reactions:
this compound can serve as a precursor in various chemical synthesis processes. Its derivatives are explored for producing valuable chemicals such as methanol through catalytic processes that involve methane conversion .
Data Table: Chemical Properties and Reactions
Propiedades
Número CAS |
10340-69-9 |
|---|---|
Fórmula molecular |
C4H8S2 |
Peso molecular |
120.2 g/mol |
Nombre IUPAC |
methylsulfanylmethylsulfanylethene |
InChI |
InChI=1S/C4H8S2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |
Clave InChI |
UVLFYPCCABTJCG-UHFFFAOYSA-N |
SMILES |
CSCSC=C |
SMILES canónico |
CSCSC=C |
Sinónimos |
Methylthio(vinylthio)methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















